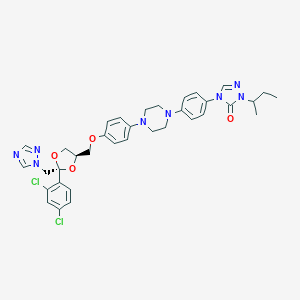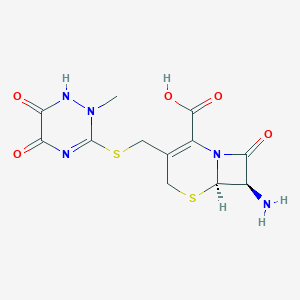
氯喹盐酸盐
描述
氯喹盐酸盐是一种合成药物,主要用于治疗和预防疟疾。它于 1934 年被发现,并于 1940 年代被引入医药领域。 氯喹盐酸盐是喹啉衍生物的一种,喹啉衍生物是一系列化学相关的抗疟药物 。 它以磷酸氯喹的形式口服给药,也可以以氯喹盐酸盐的形式肌内注射 .
科学研究应用
氯喹盐酸盐具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Chloroquine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the lysosomes, where it accumulates and increases the pH, thereby inhibiting the activity of lysosomal enzymes . This compound also interacts with heme, forming a complex that prevents the polymerization of heme into hemozoin, a non-toxic form. This interaction is crucial in its antimalarial activity as it leads to the accumulation of toxic heme within the parasite . Additionally, chloroquine hydrochloride has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, affecting the degradation of cellular components .
Cellular Effects
Chloroquine hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, chloroquine hydrochloride has been reported to inhibit the activation of Toll-like receptors (TLRs), which play a crucial role in the immune response . This inhibition leads to a reduction in the production of pro-inflammatory cytokines. Moreover, chloroquine hydrochloride affects gene expression by altering the transcriptional activity of various genes involved in immune response and cellular metabolism . It also impacts cellular metabolism by inhibiting the degradation of cellular components through autophagy, leading to the accumulation of damaged organelles and proteins .
Molecular Mechanism
The molecular mechanism of chloroquine hydrochloride involves several key interactions at the molecular level. Chloroquine hydrochloride exerts its effects by binding to heme, forming a complex that inhibits the polymerization of heme into hemozoin . This interaction is critical for its antimalarial activity. Additionally, chloroquine hydrochloride increases the pH of lysosomes, inhibiting the activity of lysosomal enzymes and blocking the fusion of autophagosomes with lysosomes . This inhibition of autophagy affects the degradation of cellular components and contributes to its therapeutic effects in autoimmune diseases and viral infections. Furthermore, chloroquine hydrochloride has been shown to inhibit the activation of Toll-like receptors, reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloroquine hydrochloride change over time. The stability and degradation of chloroquine hydrochloride are crucial factors that influence its long-term effects on cellular function. Studies have shown that chloroquine hydrochloride is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to chloroquine hydrochloride has been associated with the accumulation of damaged organelles and proteins due to the inhibition of autophagy . This accumulation can lead to cellular dysfunction and toxicity, particularly in cells with high metabolic activity, such as liver and kidney cells .
Dosage Effects in Animal Models
The effects of chloroquine hydrochloride vary with different dosages in animal models. At therapeutic doses, chloroquine hydrochloride has been shown to be effective in treating malaria and autoimmune diseases without significant adverse effects . At higher doses, chloroquine hydrochloride can cause toxicity, leading to severe gastrointestinal, neurological, cardiac, and ocular side effects . Studies in animal models have demonstrated that the threshold for toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
Chloroquine hydrochloride is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The major metabolites of chloroquine hydrochloride include monodesethylchloroquine, bidesethylchloroquine, and 7-chloro-4-aminoquinoline . These metabolites retain some pharmacological activity and contribute to the overall therapeutic effects of chloroquine hydrochloride. The metabolism of chloroquine hydrochloride can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity. Additionally, chloroquine hydrochloride has been shown to affect metabolic flux and metabolite levels by inhibiting autophagy and altering cellular metabolism .
Transport and Distribution
Chloroquine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and accumulates in acidic organelles, such as lysosomes . The accumulation of chloroquine hydrochloride in lysosomes is facilitated by its weakly basic nature, which allows it to become protonated and trapped within the acidic environment of lysosomes . This accumulation leads to an increase in lysosomal pH, inhibiting the activity of lysosomal enzymes and affecting cellular processes. Chloroquine hydrochloride can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of chloroquine hydrochloride is primarily within lysosomes, where it exerts its effects on lysosomal function and autophagy . The targeting of chloroquine hydrochloride to lysosomes is facilitated by its weakly basic nature, which allows it to become protonated and trapped within the acidic environment of lysosomes . This localization is crucial for its therapeutic effects, as it inhibits the activity of lysosomal enzymes and blocks the fusion of autophagosomes with lysosomes. Additionally, chloroquine hydrochloride can affect other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, by altering their pH and affecting their function .
准备方法
合成路线和反应条件
氯喹盐酸盐通过多步合成过程合成。 合成通常涉及 4,7-二氯喹啉与二乙胺反应生成 N4-(7-氯-4-喹啉基)-N1,N1-二乙基-1,4-戊二胺 。然后将该中间体与盐酸反应生成氯喹盐酸盐。
工业生产方法
氯喹盐酸盐的工业生产涉及类似的合成路线,但规模更大。 该过程包括分离水层、乙酸异丙酯的蒸馏以及在低温下结晶以获得最终产物 。 然后将产物干燥,得到适合药用用途的白色干燥产物 .
化学反应分析
反应类型
氯喹盐酸盐会发生各种化学反应,包括:
还原: 还原反应不太常见,但在特定条件下会发生。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
取代: 氢氧化钠等试剂以及其他碱可以促进取代反应。
主要产物
相似化合物的比较
氯喹盐酸盐经常与其他抗疟药物进行比较:
氯喹盐酸盐以其广泛的应用范围及其作为首批合成抗疟药物之一的历史意义而独树一帜。
属性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2ClH/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGECQRSMVKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026664 | |
| Record name | Chloroquine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-67-3 | |
| Record name | Chloroquine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroquine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROQUINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT0J0815S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)







